molecular formula C7H10N3O5- B12613680 4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate CAS No. 918814-19-4

4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate

Katalognummer: B12613680
CAS-Nummer: 918814-19-4
Molekulargewicht: 216.17 g/mol
InChI-Schlüssel: QDXXQSSSVJDBKR-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate is a chemical compound with a complex structure that includes amino, methylamino, and oxo groups

Vorbereitungsmethoden

The synthesis of 4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of appropriate amino and oxo precursors under controlled conditions to form the desired compound. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and specific solvents to facilitate the process .

Analyse Chemischer Reaktionen

4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include specific temperatures, pH levels, and solvents to ensure the desired reaction pathway and product formation .

Wissenschaftliche Forschungsanwendungen

4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications.

Eigenschaften

CAS-Nummer

918814-19-4

Molekularformel

C7H10N3O5-

Molekulargewicht

216.17 g/mol

IUPAC-Name

4-[[1-amino-2-(methylamino)-2-oxoethylidene]amino]oxy-4-oxobutanoate

InChI

InChI=1S/C7H11N3O5/c1-9-7(14)6(8)10-15-5(13)3-2-4(11)12/h2-3H2,1H3,(H2,8,10)(H,9,14)(H,11,12)/p-1

InChI-Schlüssel

QDXXQSSSVJDBKR-UHFFFAOYSA-M

Kanonische SMILES

CNC(=O)C(=NOC(=O)CCC(=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.